N-Ethyl-1H-pyrrole-2-carboxamide
Overview
Description
N-Ethyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a carboxamide group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole-2-carboxylic acid with ethylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: Pyrrole-2-carboxylic acid and ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid group, promoting the formation of the amide bond.
The reaction proceeds smoothly, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, yielding N-ethyl-1H-pyrrole-2-amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
Oxidation: N-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: N-ethyl-1H-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives, depending on the nature of the electrophile used.
Scientific Research Applications
N-Ethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery.
Materials Science: this compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-Ethyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to therapeutic effects. The carboxamide group is particularly important for forming hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Ethyl-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives, such as:
N-Methyl-1H-pyrrole-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group. This small change can significantly affect the compound’s physical and chemical properties.
1H-Pyrrole-2-carboxamide: Lacks the N-ethyl substitution, which can influence its reactivity and biological activity.
N-Ethyl-1H-pyrrole-3-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-ethyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVGHVLRIOSKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626259 | |
Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156741-80-9 | |
Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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